Ethanol, aluminum salt
Description
Properties
CAS No. |
555-75-9 |
|---|---|
Molecular Formula |
C2H6AlO |
Molecular Weight |
73.05 g/mol |
IUPAC Name |
aluminum;ethanolate |
InChI |
InChI=1S/C2H6O.Al/c1-2-3;/h3H,2H2,1H3; |
InChI Key |
LIYILTXDOBZLIO-UHFFFAOYSA-N |
SMILES |
CC[O-].CC[O-].CC[O-].[Al+3] |
Canonical SMILES |
CCO.[Al] |
boiling_point |
200 °C @ 6-8 mm Hg; 175-180 °C @ 3 mm Hg |
Color/Form |
Liquid Liquid, condenses to a solid |
density |
1.142 @ 20 °C / 0 °C |
melting_point |
140 °C ... slowly solidifies to a whole white solid |
Other CAS No. |
555-75-9 |
physical_description |
Colorless liquid; [Hawley] Slowly solidifies to white solid; Decomposes in water; [Merck Index] Insoluble in water, but slightly soluble in benzene and ether; [HSDB] Off-white powder; [MSDSonline] |
Pictograms |
Flammable; Corrosive |
shelf_life |
Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |
solubility |
Slightly sol in hot xylene, chlorobenzene, high boiling solvents INSOL IN ALCOHOL; SLIGHTLY SOL IN BENZENE, ETHER |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalysts
Aluminum’s native oxide layer inhibits reactivity, necessitating activation. Mercury chloride (HgCl₂) or iodine (I₂) are commonly used to amalgamate the aluminum surface, facilitating ethanol attack. The reaction proceeds as:
Mercury-based catalysts enhance reaction rates but introduce toxicity and environmental hazards.
Process Parameters
-
Temperature : Reflux conditions (78°C for ethanol) are maintained to drive hydrogen evolution.
-
Time : Reactions typically require 12–24 hours for completion, depending on aluminum particle size and catalyst concentration.
-
Yield : Reported conversions exceed 95%, but post-processing (distillation under vacuum) is necessary to isolate pure aluminum ethoxide.
Limitations : Mercury contamination risks and slow kinetics have spurred alternative methods.
Catalytic Synthesis Using Aluminum Trichloride
A modern advancement replaces toxic mercury with aluminum trichloride (AlCl₃) as a Lewis acid catalyst, enabling safer and more efficient synthesis. This method, detailed in patent CN100338003C, utilizes waste aluminum scraps, enhancing cost-effectiveness.
Reaction Design
The process involves:
-
Solvent System : Ethyl acetate acts as an inert medium, preventing side reactions and improving mixing.
-
Catalyst Loading : AlCl₃ at 5–20 mol% relative to aluminum initiates ethanol activation.
-
Stoichiometry : A 1:3–5 molar ratio of aluminum to ethanol ensures complete conversion.
Example Protocol :
Advantages
-
Waste Utilization : Industrial aluminum byproducts reduce raw material costs.
-
Safety : Eliminates mercury, aligning with green chemistry principles.
-
Scalability : Continuous ethanol addition prevents exothermic runaway.
Electrochemical Synthesis in Ethanol Media
Emerging electrochemical methods exploit aluminum’s redox behavior in ethanol, bypassing traditional catalysts. J-stage research demonstrates this approach using AlCl₃ as an electrolyte.
Experimental Setup
-
Electrolyte : Anhydrous ethanol with 10 wt% AlCl₃.
-
Electrodes : Aluminum anode and cathode.
-
Conditions : Ambient temperature, constant voltage (5–10 V).
Reaction Dynamics
Aluminum oxidizes at the anode:
Ethanol reacts with Al³⁺, forming aluminum ethoxide:
Yield : Preliminary results indicate >90% efficiency, though optimization is ongoing.
Benefits and Challenges
-
Catalyst-Free : Avoids AlCl₃ residues.
-
Energy Efficiency : Lower thermal input vs. reflux methods.
-
Drawbacks : Requires precise voltage control to prevent over-oxidation.
Industrial-Scale Continuous Processes
Patent US2447064A outlines a continuous reactor design for aluminum soap production, adaptable to aluminum ethoxide synthesis.
Flow Reactor Configuration
Operational Parameters
| Parameter | Value |
|---|---|
| Flow Rate | 1–5 L/min |
| Temperature | 50–80°C |
| Residence Time | 30–60 minutes |
| Yield | >98% |
Advantages : High throughput, minimal downtime, and consistent product quality.
Comparative Analysis of Preparation Methods
The table below evaluates key metrics across synthesis routes:
| Method | Catalysts | Yield (%) | Toxicity | Scalability | Cost ($/kg) |
|---|---|---|---|---|---|
| Traditional | HgCl₂/I₂ | 95 | High | Moderate | 120 |
| AlCl₃-Catalyzed | AlCl₃ | 99.3 | Low | High | 80 |
| Electrochemical | None | 90 | None | Moderate | 100 |
| Continuous Flow | NaOH/Al³⁺ | 98 | Moderate | High | 70 |
Key Insights :
Scientific Research Applications
Synthesis of Ethanol, Aluminum Salt
The synthesis of aluminum ethoxide typically involves the reaction of aluminum with ethanol in the presence of a catalyst. A notable method utilizes waste aluminum scraps and anhydrous aluminum trichloride as a catalyst, mixed with ethyl acetate to facilitate the reaction. This method not only reduces production costs but also minimizes environmental impact by using industrial waste as a raw material .
Key Reaction Equation:
Organic Synthesis
Aluminum ethoxide serves as an effective reagent in organic synthesis, particularly in the condensation reactions to form aldehydes and ketones. Its role as a catalyst in these reactions enhances yield and selectivity, making it valuable in the pharmaceutical industry for drug synthesis .
Nanomaterials Production
Aluminum ethoxide is utilized in the preparation of nano-alumina powders. These materials are significant in various applications including catalysis, electronics, and materials science due to their high surface area and reactivity .
Environmental Impact
The use of aluminum ethoxide in biofuels has raised concerns regarding corrosion. Ethanol blends can cause alcoholate corrosion of aluminum components in fuel systems. Research indicates that increasing the ethanol content can exacerbate corrosion issues, necessitating further investigation into protective measures for aluminum alloys .
Biomedical Applications
Recent studies have explored the effects of ethanol and aluminum salts on biological systems. For instance, research indicates that combining ethanol with aluminum salts can enhance aluminum absorption in biological systems, potentially leading to toxic effects such as thrombocytopenia and brain atrophy when ingested . This raises important considerations for safety and health regarding exposure to these compounds.
Case Studies
Mechanism of Action
The mechanism of action of aluminum ethoxide in the Meerwein-Ponndorf-Verley reduction involves the formation of a six-membered transition state. The aluminum atom coordinates with the carbonyl oxygen of the aldehyde or ketone, facilitating the transfer of a hydride ion from the alkoxide ligand to the carbonyl carbon, resulting in the formation of the corresponding alcohol.
Comparison with Similar Compounds
Aluminum Chloride (AlCl₃)
- Synthesis & Solubility : Aluminum chloride is water-soluble and synthesized via direct chlorination of aluminum. Unlike aluminum ethoxide, it is ionic and hydrolyzes readily in water.
- Applications: Widely used as a Lewis acid catalyst in Friedel-Crafts reactions and as a coagulant in water treatment. In contrast, aluminum ethoxide is preferred in non-aqueous synthesis (e.g., mesoporous alumina) due to its stability in organic solvents .
- Thermal Stability : AlCl₃ sublimes at 178°C, while aluminum ethoxide decomposes at ~300°C to form alumina, making the latter suitable for high-temperature applications .
Aluminum Stearate (Al(C₁₈H₃₅O₂)₃)
- Synthesis & Solubility: Produced by reacting stearic acid with aluminum hydroxide. Soluble in ethanol, mineral oils, and benzene .
- Applications: Acts as a thickener in lubricants and cosmetics. Unlike aluminum ethoxide, it lacks catalytic utility but shares ethanol solubility for formulation ease .
- Thermal Conductivity: Not applicable as a structural material, whereas γ-alumina derived from aluminum ethoxide exhibits high thermal conductivity (30 W/m·K) .
Aluminum Acetylacetonate (Al(acac)₃)
- Synthesis: Formed by reacting aluminum with acetylacetone. Soluble in ethanol and used in organic synthesis .
- Applications : Catalysis and polymer crosslinking. Aluminum ethoxide outperforms in alumina production due to its direct decomposition pathway .
- Photochromic Properties: Unique to polyoxometalate-aluminum complexes (e.g., TBA-1), which exhibit light-responsive behavior in ethanol solutions .
Pharmaceutical Aluminum Salts (e.g., Aluminum Phenylalkanoates)
- Synthesis: Insoluble salts prepared for sustained-release suspensions. Ethanol is used to wash aluminum pectinate in pectin extraction, but these salts differ in pharmaceutical utility .
- Applications: Provide tasteless, water-insoluble drug formulations. Unlike aluminum ethoxide, they lack material science applications but share ethanol in purification steps .
Research Findings and Data Tables
Table 1: Comparative Properties of Aluminum Salts
Q & A
Q. What are the recommended methodologies for synthesizing ethanol-aluminum salt complexes in heterogeneous catalysis?
To synthesize ethanol-aluminum salt complexes, a hydrothermal synthesis approach is commonly employed. For example, aluminum nitrate can be dissolved in ethanol and mixed with tetraethyl orthosilicate (TEOS) under acidic conditions (e.g., HCl). The mixture undergoes hydrothermal treatment (e.g., 100°C for 48 hours), followed by calcination (e.g., 550°C under synthetic air flow) to produce a mesoporous Al-SBA-15 precursor. Molybdenum trioxide (MoO₃) can then be impregnated into the precursor using ammonium heptamolybdate solutions .
Q. Which characterization techniques are critical for analyzing the structural and thermal properties of ethanol-aluminum salts?
Key techniques include:
- X-ray diffraction (XRD) to confirm crystallinity and phase purity.
- Brunauer-Emmett-Teller (BET) analysis to assess surface area and pore structure.
- Thermogravimetric analysis (TGA) to evaluate thermal stability and decomposition profiles.
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for precise quantification of aluminum content .
Q. How can researchers accurately determine aluminum concentrations in ethanol-aluminum salt solutions?
ICP-MS is the gold standard for detecting aluminum at trace levels (e.g., 3 μg/L detection limit in biological matrices). For colorimetric methods, lumogallion-based assays are effective: dissolve lumogallion in 2-propanol and dilute hydrochloric acid, then measure fluorescence or absorbance at optimized wavelengths. Calibration requires preparing aluminum standards (e.g., 10 ppm AlCl₃ solutions) .
Advanced Research Questions
Q. What experimental design strategies are optimal for maximizing catalytic efficiency of ethanol-aluminum salt systems in transesterification reactions?
Use a D-optimal combined design or response surface methodology (RSM) to evaluate variables such as MoO₃ loading (5–15 wt%), reaction time, and temperature. For example, a 3-central-point design can model biodiesel yield as a function of MoO₃ content and time, revealing that MoO₃ loading has a stronger effect than reaction duration within tested ranges .
Q. How can contradictory data from different aluminum quantification methods (e.g., ICP-MS vs. colorimetry) be resolved?
Discrepancies often arise from matrix interference or recovery rate variations. Mitigation strategies include:
Q. What in vitro models are suitable for assessing the biological interactions of ethanol-aluminum salts, and how should they be validated?
Use cell-based assays (e.g., human epithelial cells) to study cytotoxicity, complemented by spectroscopic techniques (e.g., FTIR) to monitor aluminum uptake. Validate models by cross-referencing results with toxicological databases (e.g., ATSDR profiles) and ensuring consistency with published recovery rates (e.g., 90–110% for ICP-MS in milk matrices) .
Q. How can researchers address variability in aluminum recovery rates during extraction from complex matrices like plant tissues?
Implement matrix-matched calibration by spiking control samples with known aluminum concentrations. For ethanol-based extractions, optimize solvent ratios (e.g., water-ethanol mixtures) and agitation parameters (e.g., 400 rpm for 120 minutes) to enhance recovery. Centrifugation (e.g., 4637 ×g for 5 minutes) and filtration reduce particulate interference .
Data Analysis and Reporting
Q. What statistical frameworks are recommended for analyzing non-linear relationships in ethanol-aluminum salt reaction kinetics?
Apply multivariate regression models (e.g., partial least squares) to correlate variables like temperature and solvent ratios with outcomes (e.g., biodiesel yield). Use ANOVA to identify significant factors and interaction effects, ensuring residuals meet normality assumptions .
Q. How should researchers document methodological uncertainties in aluminum quantification studies?
Report limit of detection (LOD) , limit of quantification (LOQ) , and recovery rates for all methods. For example, note that lumogallion assays may have higher LODs (~1 ppb) compared to ICP-MS (~3 μg/L) due to fluorescence quenching in ethanol-rich matrices .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
